molecular formula C13H19N3O5S B2992777 3-(Morpholine-4-sulfonamido)phenyl dimethylcarbamate CAS No. 942842-11-7

3-(Morpholine-4-sulfonamido)phenyl dimethylcarbamate

Cat. No.: B2992777
CAS No.: 942842-11-7
M. Wt: 329.37
InChI Key: FPQXYPGGDMFEMS-UHFFFAOYSA-N
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Description

“3-(Morpholine-4-sulfonamido)phenyl dimethylcarbamate” is a chemical compound with the molecular formula C13H19N3O5S and a molecular weight of 329.37. It is a derivative of phenylmorpholine , which is a class of compounds known for their stimulant effects and their role as monoamine neurotransmitter releasers .

Scientific Research Applications

Antimicrobial Activity

  • The antimicrobial and modulating activity of compounds with morpholine groups, such as 4-(Phenylsulfonyl) morpholine, have been investigated against standard and multi-resistant strains of bacteria and fungi. These compounds have shown promise in reducing the minimum inhibitory concentration (MIC) of antibiotics against resistant strains, suggesting their potential use in overcoming antimicrobial resistance (Oliveira et al., 2015).

Enzyme Inhibition for Therapeutic Applications

  • Aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV, and XII have shown nanomolar inhibitory concentrations, indicating their potential therapeutic use for disorders related to these enzymes (Supuran et al., 2013).
  • Pyrazoline benzensulfonamides synthesized as carbonic anhydrase and acetylcholinesterase inhibitors exhibited low cytotoxicity and showed significant inhibition, suggesting their potential in treating diseases like glaucoma and Alzheimer's (Ozmen Ozgun et al., 2019).

Novel Syntheses and Structural Studies

  • Studies on the synthesis and bioactivities of compounds containing morpholine and sulfonamide groups highlight their relevance in medicinal chemistry, particularly in designing new compounds with potent activity for various biological interests (Janakiramudu et al., 2017).
  • Innovative syntheses of substituted sulfamidates as privileged morpholine building blocks for medicinal chemistry have been reported, underscoring the utility of morpholine in drug development (Stojiljkovic et al., 2022).

Properties

IUPAC Name

[3-(morpholin-4-ylsulfonylamino)phenyl] N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O5S/c1-15(2)13(17)21-12-5-3-4-11(10-12)14-22(18,19)16-6-8-20-9-7-16/h3-5,10,14H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQXYPGGDMFEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC=CC(=C1)NS(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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